6-(4-Chlorophenyl)uracil
Overview
Description
6-(4-Chlorophenyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features a chlorophenyl group attached to the sixth position of the uracil ring, which can significantly alter its chemical and biological properties.
Biochemical Analysis
Biochemical Properties
6-(4-Chlorophenyl)uracil has been found to interact with thymidylate synthase (TYMS), an enzyme that catalyzes a rate-limiting step in nucleotide synthesis . These interactions are critical to the compound’s role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to inhibit the proliferation and colonization potential of breast cancer (BC) cells in vitro . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically TYMS . This interaction leads to the inhibition of TYMS, which in turn affects nucleotide synthesis and changes in gene expression .
Temporal Effects in Laboratory Settings
The compound’s dramatic inhibition of BC cell proliferation and colonization suggests that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of nucleotide synthesis, where it interacts with the enzyme TYMS
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where 6-chlorouracil reacts with 4-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 6-(4-Chlorophenyl)uracil follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)uracil can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The uracil ring can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents such as THF are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-5-carboxylic acid, while reduction can produce 6-(4-Chlorophenyl)dihydrouracil .
Scientific Research Applications
6-(4-Chlorophenyl)uracil has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of nucleic acid interactions and enzyme inhibition.
Medicine: This compound is investigated for its potential antiviral, anticancer, and antimicrobial properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)uracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The chlorophenyl group enhances its binding affinity to these targets, thereby inhibiting their activity. This inhibition can disrupt vital biological processes, leading to antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Phenyluracil: Lacks the chlorine atom, which may result in different biological activities.
6-(4-Methylphenyl)uracil: Contains a methyl group instead of a chlorine atom, affecting its reactivity and potency.
6-(4-Fluorophenyl)uracil: Features a fluorine atom, which can alter its electronic properties and biological interactions.
Uniqueness
6-(4-Chlorophenyl)uracil is unique due to the presence of the chlorophenyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-(4-chlorophenyl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADPLHSPZWWAAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250482 | |
Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33166-94-8 | |
Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33166-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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